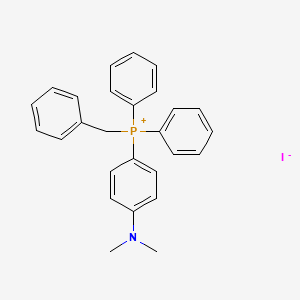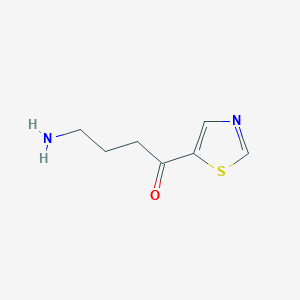
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C8H14F3NO. It is characterized by the presence of a trifluoromethyl group and a piperidine ring, making it a valuable compound in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with piperidine under controlled conditions. The reaction typically requires a catalyst and proceeds through nucleophilic addition, followed by reduction to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The piperidine ring can engage in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-3-(piperidin-2-yl)propan-2-ol: Similar structure but with a different position of the piperidine ring.
1,1,1-Trifluoro-3-(piperidin-1-yl)propan-2-ol: Another isomer with the piperidine ring attached at a different position.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms, leading to different chemical properties.
1,1,1-Trifluoro-2-methylpropan-2-ol: Lacks the piperidine ring, resulting in distinct reactivity and applications.
Uniqueness
1,1,1-Trifluoro-2-(piperidin-3-yl)propan-2-ol is unique due to its specific combination of a trifluoromethyl group and a piperidine ring. This combination imparts unique chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H14F3NO |
|---|---|
Molekulargewicht |
197.20 g/mol |
IUPAC-Name |
1,1,1-trifluoro-2-piperidin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H14F3NO/c1-7(13,8(9,10)11)6-3-2-4-12-5-6/h6,12-13H,2-5H2,1H3 |
InChI-Schlüssel |
UNXQZANPVORWHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCNC1)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


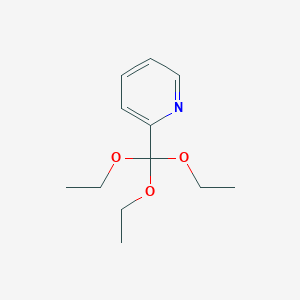



![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13153710.png)


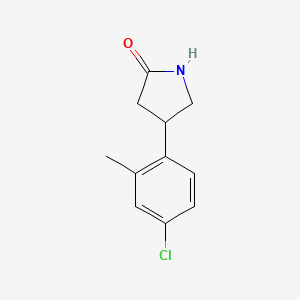

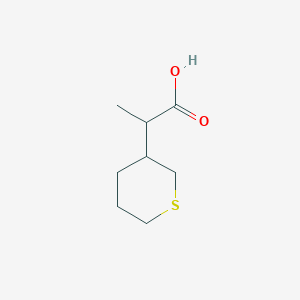
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)
